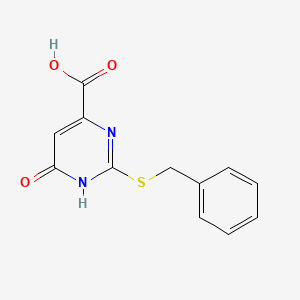
10,11-Dihydroxy-9,12-dioxooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: is a chemical compound with the molecular formula C18H32O6 . It is a derivative of octadecanoic acid, characterized by the presence of two hydroxyl groups and two keto groups on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the hydroxylation of 9,12-dioxooctadecanoic acid using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce fully hydroxylated compounds .
Scientific Research Applications
10,11-Dihydroxy-9,12-dioxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 9,10-Dihydroxy-12-oxo-octadecanoic acid
- 12,13-Dihydroxy-9-oxo-octadecanoic acid
- Octadecanoic acid derivatives with different hydroxylation patterns
Uniqueness: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid is unique due to its specific hydroxylation and keto group arrangement. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5416-59-1 |
|---|---|
Molecular Formula |
C18H32O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
10,11-dihydroxy-9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-8-11-14(19)17(23)18(24)15(20)12-9-6-5-7-10-13-16(21)22/h17-18,23-24H,2-13H2,1H3,(H,21,22) |
InChI Key |
IRZYIHBNGIWTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C(C(=O)CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


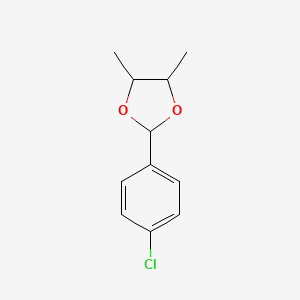
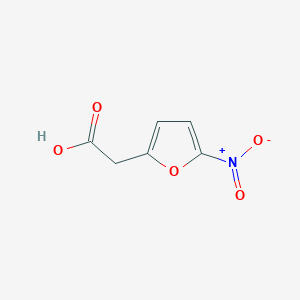
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

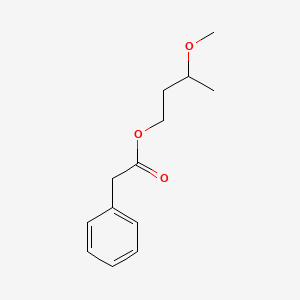
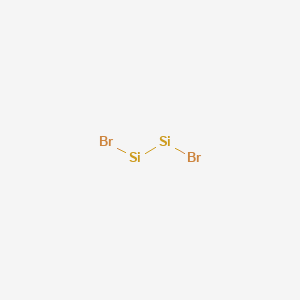

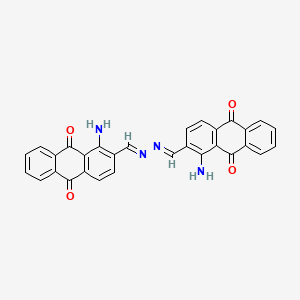

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

